molecular formula C9H13BrClN B1374625 2-(2-Bromophenyl)propan-2-amine hydrochloride CAS No. 1087723-47-4

2-(2-Bromophenyl)propan-2-amine hydrochloride

Cat. No. B1374625
M. Wt: 250.56 g/mol
InChI Key: WXLLAWSXTDDVML-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12BrN・HCl . It is used in the field of chemistry as a building block .


Molecular Structure Analysis

The InChI code for “2-(2-Bromophenyl)propan-2-amine hydrochloride” is 1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 . This indicates that the compound has a bromophenyl group attached to a propan-2-amine group, and it is in its hydrochloride form.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 250.56 . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Chemoenzymatic Strategy Development

Mourelle-Insua et al. (2016) developed enzymatic strategies towards synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category to which 2-(2-Bromophenyl)propan-2-amine hydrochloride belongs. This research is significant for the synthesis of valuable precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Synthesis of Benzimidazoles

Lygin and Meijere (2009, 2010) conducted studies on the reaction of o-Bromophenyl isocyanide with primary amines, which includes compounds similar to 2-(2-Bromophenyl)propan-2-amine hydrochloride, to produce 1-substituted benzimidazoles. These compounds find applications in various chemical syntheses and pharmaceutical research (Lygin & Meijere, 2009); (Lygin & Meijere, 2010).

Generation of Diverse Chemical Libraries

Roman (2013) utilized a ketonic Mannich base related to 2-(2-Bromophenyl)propan-2-amine hydrochloride to generate a wide array of compounds. This process is vital for creating diverse chemical libraries for drug discovery and development (Roman, 2013).

Inhibition of Corrosion in Iron

Kaya et al. (2016) explored the role of certain thiazole and thiadiazole derivatives, similar to 2-(2-Bromophenyl)propan-2-amine hydrochloride, in inhibiting the corrosion of iron. This research is crucial for developing effective corrosion inhibitors (Kaya et al., 2016).

Synthesis of Azetidines as Antimicrobial Agents

Doraswamy and Ramana (2013) investigated the synthesis of substituted phenyl azetidines, using compounds structurally related to 2-(2-Bromophenyl)propan-2-amine hydrochloride. These synthesized compounds were evaluated for their antimicrobial properties, indicating potential applications in medicine (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLAWSXTDDVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693221
Record name 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)propan-2-amine hydrochloride

CAS RN

1087723-47-4
Record name 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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